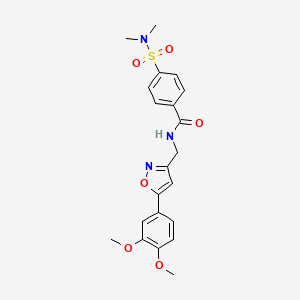![molecular formula C17H19BrN4O3 B2921576 5-Bromo-2-{[1-(6-methoxypyridine-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine CAS No. 2379970-79-1](/img/structure/B2921576.png)
5-Bromo-2-{[1-(6-methoxypyridine-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-{[1-(6-methoxypyridine-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine core substituted with a bromo group and a methoxy group linked through a piperidine ring. Its unique structure makes it a valuable candidate for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-{[1-(6-methoxypyridine-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine typically involves multiple steps, starting from commercially available precursors. The process often includes:
Formation of the pyrimidine core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the bromo group: Bromination reactions using reagents like N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the piperidine ring: This step may involve nucleophilic substitution reactions where the piperidine ring is introduced.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-{[1-(6-methoxypyridine-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be replaced by other nucleophiles through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromo group is replaced by an aryl or alkyl group.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Methyl Iodide: Used for methoxylation.
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a new compound with an aryl or alkyl group replacing the bromo group.
Applications De Recherche Scientifique
5-Bromo-2-{[1-(6-methoxypyridine-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-{[1-(6-methoxypyridine-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired effects. For instance, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-methoxypyridine: Shares a similar pyridine core but lacks the piperidine and pyrimidine components.
5-Bromo-2-methoxypyrimidine: Similar pyrimidine core but without the piperidine ring.
Uniqueness
The uniqueness of 5-Bromo-2-{[1-(6-methoxypyridine-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine lies in its combined structural features, which confer distinct chemical reactivity and potential biological activity. The presence of both pyrimidine and piperidine rings, along with the bromo and methoxy substituents, makes it a versatile compound for various applications.
Propriétés
IUPAC Name |
[4-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(6-methoxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4O3/c1-24-15-3-2-13(8-19-15)16(23)22-6-4-12(5-7-22)11-25-17-20-9-14(18)10-21-17/h2-3,8-10,12H,4-7,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSUHABGHJYHEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)N2CCC(CC2)COC3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,7-Dioxo-7lambda6-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B2921494.png)
![Bis(1-[(3,4-dichlorophenyl)methyl]guanidine), sulfuric acid](/img/structure/B2921496.png)
![Methyl 2-amino-2-[3-(2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2921497.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2921499.png)


![methyl 2-amino-2-[4-(trifluoromethyl)phenyl]propanoate hydrochloride](/img/structure/B2921509.png)
![N-(2,4-difluorophenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2921510.png)


![N-(1,3-benzodioxol-5-ylmethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/new.no-structure.jpg)

